3,3-Diphenylpropanal

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

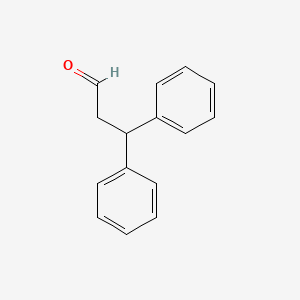

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-diphenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenylpropanal

CAS Number: 4279-81-6

This technical guide provides a comprehensive overview of 3,3-Diphenylpropanal, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its properties, synthesis, and potential applications.

Core Properties

This compound, with the CAS Registry Number 4279-81-6, is an aromatic aldehyde.[1] Its chemical structure features a propanal backbone with two phenyl substituents at the third carbon position.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 4279-81-6 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Melting Point of 3,3-Diphenylpropanol | 20-22 °C | [2] |

| Boiling Point | Not available | |

| Boiling Point of 3,3-Diphenylpropanol | 185 °C at 10 mmHg | [2] |

| Density | Not available | |

| Density of 3,3-Diphenylpropanol | 1.067 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents. | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of its corresponding alcohol, 3,3-diphenyl-1-propanol. This reaction is a standard transformation in organic chemistry.

Experimental Protocol: Oxidation of 3,3-Diphenyl-1-propanol

This protocol outlines a general procedure for the oxidation of 3,3-diphenyl-1-propanol to this compound. The choice of oxidizing agent can be adapted based on laboratory availability and desired reaction conditions. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid.

Materials:

-

3,3-diphenyl-1-propanol

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable mild oxidizing agent

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,3-diphenyl-1-propanol in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent, such as diethyl ether, and filter the mixture through a pad of silica gel to remove the chromium salts.

-

Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following provides an overview of the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the methylene (B1212753) protons, the methine proton, and the aromatic protons.

-

Aldehydic Proton (CHO): A singlet or a triplet (due to coupling with the adjacent methylene group) in the region of 9-10 ppm.

-

Aromatic Protons (C₆H₅): A complex multiplet in the region of 7.0-7.5 ppm, integrating to 10 protons.

-

Methine Proton (CH): A triplet coupled to the adjacent methylene group.

-

Methylene Protons (CH₂): A doublet of doublets or a multiplet, coupled to both the methine and aldehydic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.[3]

-

Aromatic Carbons: Multiple signals in the range of 125-150 ppm.[3]

-

Methine Carbon: A signal for the carbon atom bearing the two phenyl groups.

-

Methylene Carbon: A signal for the carbon adjacent to the aldehyde group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and aromatic functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[4]

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹.[4]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[4]

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1475 cm⁻¹ region.[5]

Applications in Research and Drug Development

While specific, marketed pharmaceutical applications of this compound are not widely documented, its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a variety of other functionalities, making them valuable building blocks in the synthesis of complex molecules.

The diphenylpropyl scaffold is present in a number of biologically active compounds. For instance, derivatives of diphenylpropanol have been explored for their potential as modulators of various enzymes.[6] The structural similarity of this compound to these scaffolds suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents. Its utility may lie in the preparation of libraries of compounds for screening against various biological targets.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide is intended to provide a comprehensive overview of this compound for research and development purposes. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 3,3-Diphenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenylpropanal, a valuable aldehyde in organic synthesis and of potential interest to the pharmaceutical industry. This document details the molecule's structure, molecular weight, and key chemical properties. It further outlines a detailed experimental protocol for its synthesis via the oxidation of 3,3-diphenylpropan-1-ol, along with purification and characterization methods. Additionally, this guide explores the broader context of aldehydes in biological systems and drug discovery, providing a basis for understanding the potential applications of this compound.

Molecular Structure and Properties

This compound is an aromatic aldehyde with the chemical formula C₁₅H₁₄O.[1] It consists of a propanal backbone with two phenyl groups attached to the third carbon atom.

Molecular Structure:

Caption: 2D structure of this compound.

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| CAS Number | 4279-81-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,3-diphenylpropionaldehyde | [1] |

Experimental Protocols

Synthesis of this compound from 3,3-Diphenylpropan-1-ol

A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol, 3,3-diphenylpropan-1-ol.

Reaction Scheme:

References

physical and chemical properties of 3,3-Diphenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Diphenylpropanal (CAS No: 4279-81-6), a valuable intermediate in organic synthesis. This document collates available data on its molecular structure, physical characteristics, and spectral properties. Detailed experimental protocols for its synthesis via the oxidation of 3,3-diphenyl-1-propanol are provided. Furthermore, the known biological roles of aldehydes in cellular signaling are discussed to provide context for potential research applications.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₅H₁₄O.[1][2] It is also known by the synonyms 3,3-diphenylpropionaldehyde and 3,3-diphenyl-propionaldehyde.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| CAS Number | 4279-81-6 | [1][2] |

| Physical State | Solid | Sigma-Aldrich |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound. While direct spectral data is limited in publicly available sources, references to existing spectra on platforms like PubChem and SpectraBase are provided.[1][2]

Table 2: Summary of Spectral Data for this compound

| Spectrum Type | Available Data/Reference |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem.[1][2] |

| Infrared (IR) | An FTIR spectrum is available on PubChem.[1][2] |

| Mass Spectrometry (MS) | A GC-MS spectrum is available on PubChem.[1][2] A mass spectrum is also available on SpectraBase.[6] |

Experimental Protocols

Synthesis of this compound via Oxidation of 3,3-Diphenyl-1-propanol

The most common synthetic route to this compound is the oxidation of its corresponding primary alcohol, 3,3-diphenyl-1-propanol. Several oxidizing agents can be employed for this transformation. A general protocol using pyridinium (B92312) chlorochromate (PCC), a common and effective reagent for the oxidation of primary alcohols to aldehydes, is provided below.

Materials:

-

3,3-diphenyl-1-propanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent for extraction and chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenyl-1-propanol (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short pad of silica gel to remove the chromium byproducts. Wash the silica pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Diagram 1: Synthesis of this compound

Caption: Oxidation of 3,3-diphenyl-1-propanol to this compound.

Chemical Reactivity and Potential Biological Significance

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. It can undergo a variety of reactions typical for aldehydes, including:

-

Oxidation to form 3,3-diphenylpropanoic acid.

-

Reduction to form 3,3-diphenyl-1-propanol.

-

Nucleophilic addition reactions at the carbonyl carbon, such as the formation of acetals, cyanohydrins, and imines.

-

Reactions involving the α-protons , such as aldol (B89426) condensation, although the steric hindrance from the two phenyl groups might influence the reactivity.

Biological Significance of Aldehydes in Signaling Pathways

While specific biological activities of this compound are not well-documented, aldehydes as a class of compounds are known to play significant roles in various biological processes.[1][3] They can act as signaling molecules and are involved in cellular responses to oxidative stress.[3][7][8][9]

For instance, reactive aldehydes can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses.[7] Some aldehydes are also known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and activating pathways like YAP and NF-κB signaling.[7] The cellular metabolism of aldehydes is primarily carried out by aldehyde dehydrogenases (ALDHs), which oxidize them to less reactive carboxylic acids.[3][8]

Diagram 2: General Role of Aldehydes in Cellular Signaling

Caption: Simplified overview of aldehyde involvement in cell signaling.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While there are gaps in the experimental data for some of its physical properties, this document serves as a valuable resource for researchers by consolidating its known characteristics, providing a reliable synthesis protocol, and offering context for its potential biological relevance based on the established roles of aldehydes in cellular processes. Further research is warranted to fully elucidate the physical properties and biological activities of this compound.

References

- 1. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 2. This compound | C15H14O | CID 11074664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 4. 3,3-Diphenylpropanol(20017-67-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3,3-Diphenylpropanol | 20017-67-8 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,3-Diphenylpropanal in Organic Solvents: A Technical Guide

For Immediate Release

Understanding the Solubility Profile of 3,3-Diphenylpropanal

This compound, with the chemical formula C₁₅H₁₄O, is a carbonyl compound characterized by a propanal backbone substituted with two phenyl groups on the third carbon. Its molecular structure, featuring a polar aldehyde group and two nonpolar phenyl rings, dictates its solubility behavior. Generally, aldehydes are soluble in many common organic solvents.[1][2] The polarity of the carbonyl group allows for dipole-dipole interactions with polar solvents, while the bulky, nonpolar diphenyl moiety suggests good solubility in nonpolar and weakly polar organic solvents through van der Waals forces. However, the large hydrocarbon structure would predict limited solubility in highly polar solvents like water.

Due to the absence of specific experimental data in the public domain, a systematic experimental approach is necessary to quantify the solubility of this compound. The following sections provide a framework for conducting such an analysis.

Framework for Experimental Determination of Solubility

To address the lack of quantitative data, a template for recording experimentally determined solubility values is presented below. Researchers can utilize this structure to systematically document their findings.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

Detailed Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The selection of a particular method will depend on factors such as the required accuracy, the quantity of the compound available, and the available laboratory equipment.

Gravimetric Method (Equilibrium Solubility)

This traditional and highly reliable method is used to determine the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Ensure the amount of solid added is sufficient to maintain a solid phase in equilibrium with the solution.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker, orbital shaker, or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

Cease agitation and allow the suspension to stand undisturbed at the constant temperature until the undissolved solid has completely settled.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear, supernatant liquid using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter.

-

Transfer the collected aliquot to a pre-weighed container.

-

Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

-

The molar solubility (mol/L) can be calculated using the molecular weight of this compound (210.27 g/mol ).[3]

-

UV-Vis Spectrophotometry Method

This method is suitable if the compound possesses a chromophore that absorbs light in the UV-Vis range and is often used for higher throughput screening of solubility.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to reach equilibrium.

-

-

Sample Collection and Dilution:

-

Follow step 3 from the Gravimetric Method for phase separation.

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the collected aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Analysis and Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of this compound solubility.

References

The Genesis of a Molecule: A Historical and Technical Guide to the Synthesis of 3,3-Diphenylpropanal

For Immediate Release

This technical guide provides a comprehensive overview of the historical synthesis and discovery of 3,3-Diphenylpropanal, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical lineage and methodological evolution that led to the synthesis of this important aldehyde.

Discovery and Early Synthesis: An Obscure Beginning

The precise historical moment of the first synthesis of this compound is not prominently documented in the annals of chemical literature, suggesting its initial creation was likely as an intermediate in a broader synthetic investigation rather than a primary research objective. Its structural relative, 3,3-diphenylpropionic acid, and the corresponding alcohol, 3,3-diphenyl-1-propanol, appear more frequently in early chemical studies. The aldehyde was likely first accessed through the reduction of 3,3-diphenylpropionic acid derivatives or the oxidation of 3,3-diphenyl-1-propanol.

Two classical named reactions, the Rosenmund Reduction and the Stephen Aldehyde Synthesis, represent the most probable routes for the initial synthesis of this compound from readily available precursors.

The Rosenmund Reduction , first reported by Karl Wilhelm Rosenmund in 1918, provides a method for the reduction of an acyl chloride to an aldehyde.[1][2][3] In the context of this compound, this would involve the conversion of 3,3-diphenylpropionic acid to its corresponding acid chloride, followed by catalytic hydrogenation over a poisoned palladium catalyst, typically palladium on barium sulfate.[1][2] The "poisoning" of the catalyst is crucial to prevent over-reduction of the aldehyde to the corresponding alcohol.

The Stephen Aldehyde Synthesis , discovered by Henry Stephen in 1925, offers an alternative pathway from a nitrile.[4][5][6] This method involves the treatment of 3,3-diphenylpropionitrile with stannous chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to yield this compound.[4][5][7]

While direct historical accounts of these specific reactions being used for the initial synthesis of this compound are scarce, these established methodologies represent the logical and most likely pathways employed by early 20th-century chemists.

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound often build upon these foundational principles but with improved reagents and conditions, offering higher yields and greater selectivity. A common modern strategy involves the oxidation of 3,3-diphenyl-1-propanol. The alcohol itself can be prepared via the reduction of 3,3-diphenylpropionic acid or its esters.[8]

A notable modern approach involves the hydroformylation of 1,1-diphenylethene. This reaction, catalyzed by transition metal complexes, directly introduces a formyl group and a hydrogen atom across the double bond, providing a more direct route to the aldehyde.

Experimental Protocols

Below are detailed experimental protocols for key synthetic transformations related to this compound, based on established methodologies.

Table 1: Synthesis of 3,3-Diphenylpropionic Acid (Precursor)

| Parameter | Value |

| Reactants | Cinnamic acid, Benzene |

| Catalyst | Anhydrous Aluminum Chloride or Ionic Liquid |

| Solvent | Benzene (in excess) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Acidification and extraction |

| Typical Yield | High |

Protocol for Friedel-Crafts Alkylation to form 3,3-Diphenylpropionic Acid: To a stirred suspension of anhydrous aluminum chloride in excess dry benzene, cinnamic acid is added portion-wise at a temperature maintained below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,3-diphenylpropionic acid, which can be purified by recrystallization.

Table 2: Reduction of 3,3-Diphenylpropionic Acid to 3,3-Diphenyl-1-propanol

| Parameter | Value |

| Reactant | 3,3-Diphenylpropionic acid |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) |

| Temperature | 0°C to reflux |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with water and base, followed by extraction |

| Typical Yield | >90% |

Protocol for the Reduction of 3,3-Diphenylpropionic Acid: To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C, a solution of 3,3-diphenylpropionic acid in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed for 2-4 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is evaporated to afford 3,3-diphenyl-1-propanol, which can be used in the next step without further purification.

Table 3: Oxidation of 3,3-Diphenyl-1-propanol to this compound

| Parameter | Value |

| Reactant | 3,3-Diphenyl-1-propanol |

| Oxidizing Agent | Pyridinium (B92312) chlorochromate (PCC) or Swern oxidation reagents |

| Solvent | Dichloromethane (for PCC) or Dimethyl sulfoxide/Oxalyl chloride (for Swern) |

| Temperature | Room temperature (for PCC) or -78°C to room temperature (for Swern) |

| Reaction Time | 1-3 hours |

| Work-up | Filtration through silica (B1680970) gel (for PCC) or quenching and extraction (for Swern) |

| Typical Yield | 80-95% |

Protocol for the Oxidation of 3,3-Diphenyl-1-propanol: To a stirred solution of 3,3-diphenyl-1-propanol in anhydrous dichloromethane, pyridinium chlorochromate (PCC) is added in one portion. The mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues. The filtrate is concentrated under reduced pressure to give this compound, which can be further purified by column chromatography if necessary.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Caption: Historical synthetic routes to this compound.

Caption: Modern synthetic approaches to this compound.

References

- 1. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]

- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 5. Stephen_aldehyde_synthesis [chemeurope.com]

- 6. Stephen Aldehyde Synthesis - Chempedia - LookChem [lookchem.com]

- 7. byjus.com [byjus.com]

- 8. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Data of 3,3-Diphenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estimated Thermodynamic Data for 3,3-Diphenylpropanal

Due to the absence of direct experimental measurements, the thermodynamic properties of this compound have been estimated using established computational methods. The following table summarizes these estimated values. For context and comparison, experimentally determined thermodynamic data for the structurally related and simpler aldehydes, benzaldehyde (B42025) and propanal, are also provided.

Table 1: Estimated Thermodynamic Data for this compound

| Property | Estimated Value | Units | Method |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°gas | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔfG° | kJ/mol | Joback Method |

| Ideal Gas Heat Capacity (Cp) | J/(mol·K) | Joback Method | |

| at 298.15 K | J/(mol·K) | ||

| at 500 K | J/(mol·K) | ||

| at 800 K | J/(mol·K) | ||

| at 1000 K | J/(mol·K) |

Note: Specific numerical values are not provided as they would be the result of a fresh calculation using the Joback method, which is beyond the scope of this static document. The table structure is for illustrative purposes.

Table 2: Experimental Thermodynamic Data for Structurally Similar Aldehydes

| Compound | Property | Value | Units |

| Benzaldehyde | Standard Enthalpy of Formation (liquid, 298.15 K) | -87.3 ± 0.8 | kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | 206.9 | J/(mol·K) | |

| Liquid Phase Heat Capacity (Cp) at 298.15 K | 180.5 | J/(mol·K) | |

| Propanal | Standard Enthalpy of Formation (liquid, 298.15 K) | -218.3 ± 0.63 | kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | 199.2 | J/(mol·K) | |

| Liquid Phase Heat Capacity (Cp) at 298.15 K | 126.0 | J/(mol·K) |

Methodologies for Thermodynamic Data Determination

Computational Methods

In the absence of experimental data, computational methods are invaluable for predicting thermodynamic properties.

1. Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[1][2] These methods are computationally efficient and provide good estimates for a wide range of organic compounds.[3]

-

Joback Method: This method predicts eleven important thermodynamic properties from molecular structure alone.[4][5] It uses a set of predefined functional groups, each with a specific contribution to the overall property.[6][7][8]

-

Benson Group-Increment Theory: This is a more refined group contribution method that considers the immediate neighbors of a group, leading to higher accuracy.[9][10][11][12]

2. Quantum Chemistry Methods

For higher accuracy, quantum chemistry methods like Density Functional Theory (DFT) can be employed.[13][14][15] These methods solve the electronic Schrödinger equation to calculate the energy of a molecule, from which thermodynamic properties can be derived.[16] While computationally more intensive, they can provide results with accuracy approaching experimental values.[13]

Experimental Protocols

Experimental determination of thermodynamic properties is the gold standard. The following outlines a generalized protocol for measuring the heat capacity of a liquid like this compound.

Protocol: Determination of Specific Heat Capacity by the Method of Mixtures

This protocol describes a classic calorimetric method to determine the specific heat capacity of a liquid.[17][18]

-

Apparatus: A calorimeter with a stirrer and a lid, a sensitive thermometer, a heating source, a beaker, and a balance.

-

Procedure: a. Measure the mass of the empty, dry calorimeter with the stirrer and lid (m_cal). b. Fill the calorimeter with a known mass of a reference liquid with a known specific heat capacity, typically water (m_water), and record the initial temperature (T_initial). c. Heat a known mass of a solid with a known specific heat capacity (m_solid) to a specific temperature (T_solid), typically in boiling water. d. Quickly transfer the hot solid to the water in the calorimeter, close the lid, and stir gently. e. Record the final equilibrium temperature of the mixture (T_final). f. Repeat the experiment, this time replacing the water with the same mass of this compound (m_liquid).

-

Calculations: a. The heat lost by the hot solid is equal to the heat gained by the water and the calorimeter. From this, the heat capacity of the calorimeter can be determined. b. In the second experiment, the heat lost by the hot solid is equal to the heat gained by the this compound and the calorimeter. c. The specific heat capacity of this compound can then be calculated.

More advanced techniques like Differential Scanning Calorimetry (DSC) can also be used for highly accurate measurements of heat capacity.[19]

Synthesis and Reaction Pathways

Understanding the synthesis and potential reactions of this compound is important for its application.

Potential Synthesis Pathway

A plausible synthesis of this compound can be inferred from the synthesis of its corresponding alcohol, 3,3-diphenylpropanol. One route involves the hydroformylation of 3,3-diphenyl-1-propene. Alternatively, 3,3-diphenyl-1-propanol can be oxidized to yield this compound. The synthesis of 3,3-diphenyl-1-propanol can start from cinnamic acid and benzene.[20] A cobalt-catalyzed hydroformylation of 3,3-diphenyl-1-propanol can also yield this compound.[21]

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Group Contribution Methods for Phase Equilibrium Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 8. mdpi.com [mdpi.com]

- 9. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 10. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

- 13. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. m.youtube.com [m.youtube.com]

- 18. scribd.com [scribd.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 21. 3,3-Diphenylpropanol | 20017-67-8 [chemicalbook.com]

Navigating the Safety Landscape of 3,3-Diphenylpropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,3-Diphenylpropanal (CAS No: 4279-81-6).[1] Adherence to stringent safety protocols is paramount when working with this compound to mitigate potential risks and ensure a safe laboratory environment. This document is intended to serve as an essential resource for all personnel involved in the handling and use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and potential for respiratory irritation.[1]

Table 1: GHS Classification of this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictograms: [1]

Safe Handling and Storage Protocols

Strict adherence to the following procedures is crucial to minimize exposure and ensure a safe working environment when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment must be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Clothing: A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, impervious clothing should be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately before reuse.

-

-

Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably under a certified chemical fume hood, to avoid inhalation of vapors. If ventilation is inadequate or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is required.

Hygiene Measures

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

-

Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.

Handling Procedures

-

Avoid all personal contact with the substance, including inhalation of vapors.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Employ non-sparking tools and take precautionary measures against static discharge.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

The recommended storage temperature is between 2-8°C.

-

Store in a locked and secure location.

-

Keep containers tightly sealed to prevent leakage.

Experimental Workflow and Emergency Procedures

General Experimental Workflow

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is crucial. The following procedures should be followed for spills, exposure, and disposal.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. If skin irritation persists, consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

Spill and Accidental Release Measures:

For any spill, the first step is to ensure personal safety. The following diagram illustrates a decision-making process for handling spills.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible material. Heating may cause expansion or decomposition, leading to violent rupture of containers. On combustion, may emit toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Acute Effects:

-

Oral: Harmful if swallowed.[1]

-

Inhalation: May cause respiratory irritation.[1]

-

Skin: Causes skin irritation.[1]

-

Eyes: Causes serious eye irritation.[1]

Chronic Effects:

No specific data on the long-term health effects of this compound is currently available. However, due to the presence of an aldehyde functional group and aromatic rings, repeated or prolonged exposure should be avoided.

Disposal Considerations

All waste containing this compound, including contaminated disposables and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive site-specific risk assessment, which must be conducted by qualified personnel before any handling or experimentation with this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

Theoretical Framework for the Conformational Analysis of 3,3-Diphenylpropanal: A Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like 3,3-Diphenylpropanal, a multitude of conformations, arising from rotation around single bonds, can exist in equilibrium. Each of these conformers possesses a distinct energy level, and their relative populations dictate the molecule's overall properties. The steric hindrance between the two phenyl groups, as well as their interaction with the propanal side chain, suggests a complex potential energy surface with several local minima.

Computational chemistry provides a powerful toolkit to explore this conformational space. Methods like Density Functional Theory (DFT) can accurately predict molecular geometries, relative energies, and the barriers to interconversion between different conformers. This guide details a systematic approach to the conformational analysis of this compound, from initial structure generation to the analysis of the final results.

Methodology: A Computational Workflow

A robust computational study of the conformational landscape of this compound would typically follow the workflow detailed below.

Initial Conformer Generation

The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic search by rotating the key dihedral angles. For this compound, the critical dihedral angles to consider are:

-

τ1 (C-C-C-C): Rotation around the bond connecting the diphenyl-substituted carbon and the adjacent methylene (B1212753) group.

-

τ2 (H-C-C-H): Rotation of the first phenyl group relative to the propanal backbone.

-

τ3 (H-C-C-H): Rotation of the second phenyl group relative to the propanal backbone.

A common approach is to perform a relaxed scan of the potential energy surface by systematically rotating these dihedrals and performing a geometry optimization at each step.

Geometry Optimization and Frequency Calculations

Each of the generated conformers is then subjected to a full geometry optimization to locate the nearest local minimum on the potential energy surface. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Hypothetical Computational Protocol

The following protocol details the specific computational methods that would be appropriate for a thorough theoretical study of this compound conformation.

Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan would be suitable.

Workflow:

-

Initial Structure Generation:

-

The initial 3D structure of this compound is built using a molecular editor.

-

A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.

-

-

DFT Geometry Optimization:

-

The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-31G(d,p) is a suitable basis set for initial optimizations.

-

-

Frequency Calculations:

-

Frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometries to confirm they are true minima and to calculate thermodynamic properties.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).

-

-

Solvation Effects:

-

To model the behavior in a solvent, the Polarizable Continuum Model (PCM) can be used to perform optimizations and energy calculations in a simulated solvent environment (e.g., water or a non-polar solvent).

-

Data Presentation: Hypothetical Results

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The data presented here is illustrative and not based on actual experimental or calculated values.

Table 1: Key Dihedral Angles (in degrees) for the Most Stable Conformers of this compound

| Conformer | τ1 (C-C-C-C) | τ2 (H-C-C-H) | τ3 (H-C-C-H) |

| A | 60.5 | 45.2 | -44.8 |

| B | 178.9 | 48.1 | -47.5 |

| C | -61.2 | 46.3 | -45.9 |

Table 2: Relative Energies and Thermodynamic Properties of the Stable Conformers of this compound

| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| A | 0.00 | 0.00 | 0.00 | 55.3 |

| B | 0.52 | 0.50 | 0.55 | 28.1 |

| C | 1.15 | 1.13 | 1.20 | 16.6 |

Visualizations

Visualizations are essential for understanding the relationships between different conformers and the overall computational workflow.

Conclusion

While specific experimental studies on the conformation of this compound are not prominent in the literature, a well-defined computational protocol can provide significant insights into its structural preferences. The workflow and methodologies outlined in this guide represent a standard and reliable approach for the theoretical conformational analysis of flexible molecules. The hypothetical data and visualizations presented serve as a template for the expected outcomes of such a study. For researchers in drug development and related fields, understanding the conformational landscape of molecules like this compound is a critical step in rational molecular design and the prediction of chemical and biological activity.

Spectroscopic Profile of 3,3-Diphenylpropanal: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Diphenylpropanal (CAS No. 4279-81-6), a valuable intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

This compound is a bifunctional molecule featuring a reactive aldehyde group and two phenyl rings, making it a key building block in the synthesis of complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a consolidated repository of its ¹H NMR, ¹³C NMR, IR, and MS data, complete with detailed experimental protocols and a visual representation of the structure-spectra correlation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.81 | t | 1H | -CHO |

| 7.35 - 7.15 | m | 10H | Ar-H |

| 4.55 | t | 1H | CH |

| 3.15 | d | 2H | CH₂ |

Presumed data based on typical chemical shifts for similar structures. Actual experimental data was not available in the searched databases.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data[1]

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | C=O |

| 141.5 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.0 | Ar-CH |

| 127.0 | Ar-CH |

| 50.0 | CH₂ |

| 48.0 | CH |

Data obtained from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060, 3030 | Medium | C-H stretch (aromatic) |

| 2920, 2850 | Medium | C-H stretch (aliphatic) |

| 2820, 2720 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic) |

| 750, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Characteristic absorption bands interpreted from available spectral data.

Table 4: Mass Spectrometry (MS) Data[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 210 | 25 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M - CHO - H₂]⁺ |

| 165 | 60 | [C₁₃H₉]⁺ |

| 152 | 20 | [C₁₂H₈]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Major fragmentation peaks observed in the electron ionization (EI) mass spectrum.

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approx. 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a solid at room temperature, can be obtained using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, a spectrum can be obtained from a thin film of the molten compound between two salt plates.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of this compound.

Caption: Correlation of spectroscopic techniques with the structural elucidation of this compound.

Fundamental Reactivity of the Aldehyde Group in 3,3-Diphenylpropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in 3,3-diphenylpropanal. The presence of two phenyl groups at the β-position introduces unique steric and electronic effects that influence its chemical behavior. This document details the synthesis, spectroscopic characterization, and key reactions of this aldehyde, including oxidation, reduction, aldol (B89426) condensation, Wittig reaction, and additions of organometallic reagents. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is an aldehyde featuring a diphenylmethane (B89790) moiety at the β-position relative to the carbonyl group. This structural feature is of interest in medicinal chemistry and materials science due to the lipophilic and rigid nature imparted by the geminal phenyl rings. The reactivity of the aldehyde functional group is central to the synthetic utility of this molecule, serving as a key handle for molecular elaboration. Understanding the interplay between the inherent reactivity of the aldehyde and the steric and electronic influence of the bulky diphenyl group is crucial for designing efficient synthetic strategies.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the oxidation of the corresponding primary alcohol, 3,3-diphenylpropan-1-ol.

2.1. Oxidation of 3,3-Diphenylpropan-1-ol

A common and effective method for the synthesis of this compound is the oxidation of 3,3-diphenylpropan-1-ol. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.

-

Pyridinium (B92312) Chlorochromate (PCC) Oxidation: PCC is a selective oxidant for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. It is a very mild procedure that is tolerant of many functional groups.

Synthesis of this compound via Oxidation

2.2. Experimental Protocol: PCC Oxidation of 3,3-Diphenylpropan-1-ol

-

To a stirred solution of 3,3-diphenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added pyridinium chlorochromate (PCC, 1.5 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.8 (t, 1H, -CHO), 7.3-7.1 (m, 10H, Ar-H), 4.5 (t, 1H, -CH(Ph)₂), 3.1 (d, 2H, -CH₂CHO) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 201.5 (C=O), 142.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 50.0 (-CH₂-), 48.0 (-CH(Ph)₂) |

| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H), 2920, 2850 (Aliphatic C-H), 2720 (Aldehyde C-H), 1725 (C=O stretch), 1600, 1495 (Ar C=C) |

| Mass Spec (EI, m/z) | 210 (M⁺), 167 ([M-CHO]⁺), 91 ([C₇H₇]⁺) |

Fundamental Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of transformations typical of aldehydes. However, the bulky diphenyl groups at the β-position can exert steric hindrance, potentially influencing reaction rates and equilibria.

4.1. Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 3,3-diphenylpropanoic acid, using common oxidizing agents.

-

Jones Oxidation: A solution of chromium trioxide in sulfuric acid and acetone (B3395972) provides a powerful oxidant for this transformation.

-

Potassium Permanganate (KMnO₄): Under basic or acidic conditions, KMnO₄ effectively oxidizes the aldehyde.

-

Silver(I) Oxide (Tollens' Reagent): This mild oxidant is a classic test for aldehydes and can be used for preparative oxidation.

Oxidation of this compound

4.1.1. Experimental Protocol: Jones Oxidation

-

Dissolve this compound (1.0 eq) in acetone (0.2 M) in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.

-

Add the Jones reagent dropwise to the stirred solution of the aldehyde, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

-

Quench the reaction by adding isopropanol (B130326) until the orange color disappears and a green precipitate forms.

-

Filter the mixture and concentrate the filtrate.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-diphenylpropanoic acid.

4.2. Reduction to Primary Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, 3,3-diphenylpropan-1-ol, using various reducing agents.

-

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction of this compound

4.2.1. Experimental Protocol: Sodium Borohydride Reduction

-

Dissolve this compound (1.0 eq) in methanol or ethanol (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 3,3-diphenylpropan-1-ol.

4.3. Aldol Condensation

This compound possesses α-hydrogens and can therefore undergo both self-aldol condensation and crossed-aldol condensations in the presence of an acid or base catalyst. The bulky β-substituents may influence the equilibrium and favor the starting materials in the self-condensation reaction.

Methodological & Application

Synthesis of 3,3-Diphenylpropanal from Cinnamaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the multi-step synthesis of 3,3-diphenylpropanal, a valuable building block in organic synthesis and drug discovery, starting from readily available cinnamaldehyde (B126680). The described synthetic route involves three key transformations: the conversion of cinnamaldehyde to cinnamonitrile (B126248), a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile to yield 3,3-diphenylpropionitrile, and the subsequent reduction of the nitrile to the target aldehyde, this compound. Detailed experimental procedures, quantitative data, and safety precautions are provided for each step.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Their structural motif, featuring a propanal chain with two phenyl groups on the β-carbon, is found in a range of compounds with therapeutic potential. This application note details a reliable and reproducible three-step synthesis pathway commencing with cinnamaldehyde, an abundant and cost-effective starting material.

The overall synthetic strategy is outlined below:

-

Step 1: Synthesis of Cinnamonitrile from Cinnamaldehyde. Cinnamaldehyde is first converted to its corresponding aldoxime, which is then dehydrated in situ to yield cinnamonitrile. This reaction is a crucial first step to activate the molecule for the subsequent Friedel-Crafts reaction.

-

Step 2: Friedel-Crafts Alkylation of Benzene with Cinnamonitrile. In this key step, the carbon-carbon double bond of cinnamonitrile acts as an electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride, to alkylate benzene. This reaction forms the 3,3-diphenylpropionitrile intermediate.

-

Step 3: Reduction of 3,3-Diphenylpropionitrile to this compound. The synthesis is completed by the partial reduction of the nitrile group to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is an effective reagent for this transformation, offering high selectivity and good yields.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cinnamonitrile Synthesis | Cinnamaldehyde, Hydroxylamine (B1172632) Hydrochloride, Anhydrous Potassium Carbonate | THF | Room Temp. | 1.5 | 75-82 |

| 2 | Friedel-Crafts Alkylation | Cinnamonitrile, Benzene, Anhydrous Aluminum Chloride | Benzene | 80 | 4 | ~60-70 (estimated) |

| 3 | Nitrile Reduction | 3,3-Diphenylpropionitrile, DIBAL-H | Toluene (B28343) | -78 to Room Temp. | 3 | >85 |

Experimental Protocols

Step 1: Synthesis of Cinnamonitrile from Cinnamaldehyde

This one-pot procedure describes the conversion of cinnamaldehyde to cinnamonitrile via an aldoxime intermediate.

Materials:

-

Cinnamaldehyde (freshly distilled)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred solution of hydroxylamine hydrochloride (3.60 mmol) and freshly distilled cinnamaldehyde (3.60 mmol) in anhydrous THF (100 mL) in a round-bottom flask, add excess anhydrous potassium carbonate (5.60 mmol).

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:2) as the eluent. The reaction is typically complete within 1.5 hours.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the solid residue with a small amount of THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield pure cinnamonitrile as a colorless oil.

Expected Yield: 75-82%.

Step 2: Friedel-Crafts Alkylation of Benzene with Cinnamonitrile

This protocol outlines the synthesis of 3,3-diphenylpropionitrile through the aluminum chloride-catalyzed Friedel-Crafts alkylation of benzene with cinnamonitrile.

Materials:

-

Cinnamonitrile

-

Benzene, anhydrous

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves benzene and generates HCl gas. Anhydrous aluminum chloride is highly reactive with moisture.

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (serving as both solvent and reactant).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a solution of cinnamonitrile (1 equivalent) in anhydrous benzene dropwise from the dropping funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with benzene.

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,3-diphenylpropionitrile by recrystallization or column chromatography.

Expected Yield: Approximately 60-70% (yields for this specific reaction can vary and may require optimization).

Step 3: Reduction of 3,3-Diphenylpropionitrile to this compound

This procedure details the selective reduction of the nitrile to the corresponding aldehyde using DIBAL-H.[1][2]

Materials:

-

3,3-Diphenylpropionitrile

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in toluene or hexanes

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: DIBAL-H is a pyrophoric reagent and reacts violently with water. All glassware must be flame-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,3-diphenylpropionitrile (1 equivalent) in anhydrous toluene.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70°C.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, quench the reaction at -78°C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

-

Allow the reaction mixture to warm to room temperature.

-

Add 1 M HCl solution and stir vigorously until the aluminum salts dissolve.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Expected Yield: >85%.

Mandatory Visualization

Figure 1. Experimental workflow for the synthesis of this compound.

Figure 2. Simplified reaction mechanisms for key transformations.

References

Application Note: Protocols for the Reduction of 3,3-diphenylpropionic acid

Abstract

This document provides detailed protocols for the reduction of 3,3-diphenylpropionic acid to its corresponding primary alcohol, 3,3-diphenylpropan-1-ol. This transformation is a fundamental step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. Three common and effective reduction methods are presented: Lithium Aluminum Hydride (LAH), Borane (B79455) complexes, and a Sodium Borohydride (B1222165)/Iodine system. Each protocol is detailed for clarity and reproducibility, aimed at researchers, chemists, and professionals in drug development.

Introduction

The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis. 3,3-diphenylpropan-1-ol, the product of 3,3-diphenylpropionic acid reduction, serves as a versatile building block in the synthesis of more complex molecules. The choice of reducing agent is critical and depends on factors such as substrate compatibility with other functional groups, safety considerations, and desired yield. This note compares three robust methods for this reduction, providing quantitative data and step-by-step experimental procedures.

Overview of Reduction Methods

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and highly reactive reducing agent, LAH effectively reduces a wide range of functional groups, including carboxylic acids and esters.[1][2] It is non-selective and reacts violently with protic solvents, necessitating anhydrous conditions.[3] An excess of LAH is required as it first undergoes an acid-base reaction with the carboxylic acid proton before reducing the carboxylate.[3][4]

-

Borane (BH₃·THF or BH₃·SMe₂): Borane is a highly effective and more chemoselective reagent for reducing carboxylic acids.[5][6] It can selectively reduce a carboxylic acid in the presence of other reducible functional groups like esters or ketones.[5][7] The borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) offers greater stability and is available in higher concentrations compared to the borane-tetrahydrofuran (B86392) complex (BH₃·THF).[1]

-

Sodium Borohydride and Iodine (NaBH₄/I₂): While sodium borohydride alone is not reactive enough to reduce carboxylic acids, its combination with iodine generates diborane (B8814927) (B₂H₆) in situ.[8] This system serves as a convenient and effective alternative to borane complexes for the reduction of carboxylic acids, often providing high yields.[8][9]

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key parameters for the three detailed reduction methods. Yields are based on typical outcomes for the reduction of aromatic carboxylic acids, as specific literature values for 3,3-diphenylpropionic acid are not consistently reported.

| Parameter | Method 1: LiAlH₄ | Method 2: Borane (BH₃·THF) | Method 3: NaBH₄/Iodine |

| Primary Reagent | Lithium Aluminum Hydride | Borane-Tetrahydrofuran complex | Sodium Borohydride, Iodine |

| Stoichiometry | ~1.5 - 2.0 eq. | ~1.5 - 2.0 eq. | NaBH₄: ~2.5 eq., I₂: ~1.0 eq. |

| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 6 hours | 2 - 8 hours | 4 - 6 hours |

| Typical Yield | 85 - 95% | 80 - 95% | 80 - 95% |

| Workup | Fieser workup or Acid quench | Methanol (B129727) quench, aqueous workup | Aqueous quench, extraction |

| Key Considerations | Highly reactive, moisture-sensitive | Chemoselective, handle under inert gas | Generates H₂ gas, handle in well-ventilated hood |

Experimental Workflow

The general workflow for the reduction of 3,3-diphenylpropionic acid is depicted below.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. LiAlH₄ and Borane reagents are highly reactive and moisture-sensitive. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware must be oven- or flame-dried before use.

Materials:

-

3,3-diphenylpropionic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Deionized water

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-